molecular formula C16H16ClN5O2S B6441439 3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2548982-60-9

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6441439
CAS No.: 2548982-60-9
M. Wt: 377.8 g/mol
InChI Key: VQQFMRWQEODYPA-UHFFFAOYSA-N
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Description

3-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide (CAS 2548982-60-9) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C16H16ClN5O2S and a molecular weight of 377.8 g/mol, this compound features a benzothiazole 1,1-dioxide core linked to a 1,4-diazepane ring that is further substituted with a 5-chloropyrimidin-2-yl group . The 1,4-diazepane moiety provides conformational flexibility that may enhance binding to biological targets, while the electron-deficient 5-chloropyrimidinyl group is known to contribute to key interactions, such as those seen in kinase inhibitors . This unique architecture makes it a valuable building block for probing biological systems. The compound is synthesized through a multi-step process, beginning with the chlorination of saccharin to form a key 3-chloro-1,2-benzothiazole 1,1-dioxide intermediate . The final coupling with the 4-(5-chloropyrimidin-2-yl)-1,4-diazepane moiety is achieved via a nucleophilic aromatic substitution, optimized using potassium tert-butoxide in dimethylacetamide . In research settings, this compound is investigated as a potential bioactive molecule. Its structural features suggest potential for antimicrobial and anticancer properties, and it may act as an inhibitor of specific enzymes or receptors by binding to their active sites . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c17-12-10-18-16(19-11-12)22-7-3-6-21(8-9-22)15-13-4-1-2-5-14(13)25(23,24)20-15/h1-2,4-5,10-11H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQFMRWQEODYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloro-1,2-Benzothiazole 1,1-Dioxide

The benzothiazole core is synthesized via chlorination of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. The reaction proceeds under reflux conditions, yielding a colorless solid with a melting point of 145–147°C.

Reaction Conditions:

  • Reactants: Saccharin (1 equiv), SOCl₂ (2.5 equiv)

  • Catalyst: DMF (0.1 equiv)

  • Temperature: 80–90°C

  • Duration: 4–6 hours

  • Yield: 85–90%

This intermediate is critical for subsequent nucleophilic substitution reactions due to its electrophilic chlorine atom.

Synthesis of 4-(5-Chloropyrimidin-2-yl)-1,4-Diazepane

The diazepane-pyrimidine moiety is constructed through a two-step process:

Step 1: Formation of 2-Chloro-5-chloropyrimidine

5-Chloropyrimidin-2-amine is treated with phosphorus oxychloride (POCl₃) at 110°C for 8 hours, resulting in 2,5-dichloropyrimidine. Excess POCl₃ is removed under reduced pressure.

Step 2: Cyclization with 1,4-Diazepane

2,5-Dichloropyrimidine reacts with 1,4-diazepane in the presence of cesium carbonate (Cs₂CO₃) as a base. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

Reaction Conditions:

  • Molar Ratio: 2,5-Dichloropyrimidine (1 equiv), 1,4-diazepane (1.2 equiv)

  • Base: Cs₂CO₃ (3 equiv)

  • Solvent: THF

  • Yield: 70–75%

Coupling of Benzothiazole and Diazepane-Pyrimidine Moieties

The final step involves coupling 3-chloro-1,2-benzothiazole 1,1-dioxide with 4-(5-chloropyrimidin-2-yl)-1,4-diazepane via a nucleophilic aromatic substitution (SNAr) reaction.

Optimized Protocol:

  • Reactants:

    • 3-Chloro-1,2-benzothiazole 1,1-dioxide (1 equiv)

    • 4-(5-Chloropyrimidin-2-yl)-1,4-diazepane (1.1 equiv)

  • Base: Potassium tert-butoxide (t-BuOK, 2 equiv)

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 120°C

  • Duration: 18–24 hours

  • Yield: 60–65%

Mechanistic Insight:
The reaction proceeds via deprotonation of the diazepane’s secondary amine by t-BuOK, generating a strong nucleophile that attacks the electrophilic C3 position of the benzothiazole dioxide. The chloropyrimidine group remains intact due to its lower reactivity under these conditions.

Purification and Characterization

Workup Procedure

The crude product is purified using column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1).

Analytical Data

  • Melting Point: 220–223°C (decomposes)

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₁₆H₁₆ClN₅O₂S: 377.08 g/mol

    • Observed: 377.07 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, pyrimidine-H)

    • δ 7.90–7.85 (m, 2H, benzothiazole-H)

    • δ 3.75–3.60 (m, 4H, diazepane-H)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. For example, the coupling step achieves 75% yield in 2 hours at 150°C using DMA as the solvent.

One-Pot Methodology

A sequential one-pot approach combines diazepane-pyrimidine synthesis and coupling in a single reactor, eliminating intermediate isolation steps. This method achieves an overall yield of 55% but requires precise temperature control.

Industrial-Scale Considerations

Cost Optimization:

  • Replacing Cs₂CO₃ with K₂CO₃ reduces base costs by 40% but decreases yield to 50%.

  • Recycling DMA via distillation lowers solvent expenses by 30%.

Safety Protocols:

  • Thionyl chloride and POCl₃ require handling in fume hoods due to their corrosive and toxic nature.

Challenges and Limitations

  • Regioselectivity: Competing reactions at the C5 position of the benzothiazole dioxide can occur, necessitating excess diazepane-pyrimidine (1.5 equiv) to suppress byproducts.

  • Solubility Issues: The final product’s low solubility in common organic solvents complicates large-scale crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole core can yield benzothiazole sulfone, while nucleophilic substitution of the chloropyrimidine can produce various substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their biological activities, and research findings:

Compound Name Structural Features Biological Activity Key Findings References
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide Benzothiazole 1,1-dioxide with 6-membered azepane ring Antioxidant, anti-ulcer, antidiabetic Superior H+/K+-ATPase inhibition (−8.4 kcal/mol vs. omeprazole’s −8.0 kcal/mol); ADMET-compliant drug candidate
Dichlobentiazox (3-[(3,4-Dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide) Benzothiazole 1,1-dioxide with dichlorothiazolylmethoxy substituent Pesticidal activity Registered agrochemical with broad-spectrum antifungal properties
Probenazole (3-Allyloxy-1,2-benzothiazole 1,1-dioxide) Benzothiazole 1,1-dioxide with allyloxy group Plant immune activator Commercial agrochemical inducing systemic resistance in rice against pathogens
3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide Benzothiazole 1,1-dioxide with pyridinylpyrimidinylpiperazine substituent Undisclosed (likely kinase inhibition) Structural similarity to kinase inhibitors; molecular weight 406.5 g/mol
3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide Benzothiazole 1,1-dioxide with isopropyloxy group Synthetic byproduct Accidental synthesis from sodium saccharin; no reported bioactivity

Key Comparative Insights

Pharmacological Potential
  • Anti-Ulcer Activity : 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide demonstrates stronger binding to H+/K+-ATPase than omeprazole, suggesting enhanced proton pump inhibition . The target compound’s diazepane ring (vs. azepane) may further modulate binding kinetics due to increased ring size and nitrogen positioning.

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